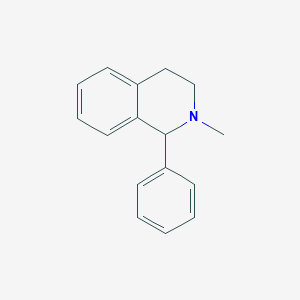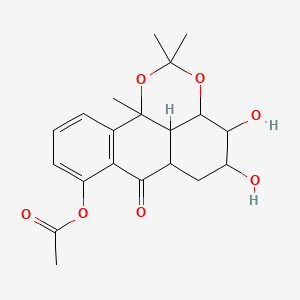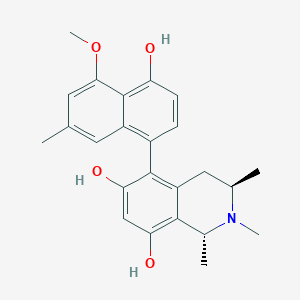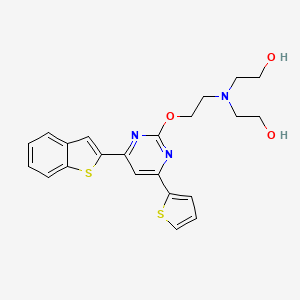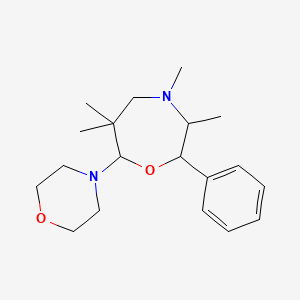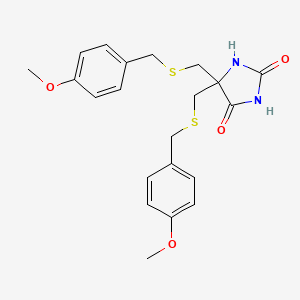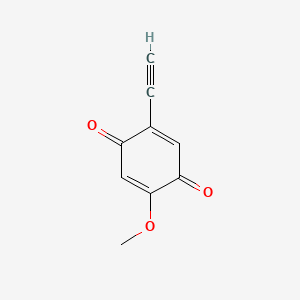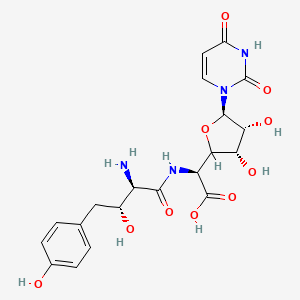
1-(5'-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that features a unique combination of amino acids and sugar derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from readily available precursors. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of the amino acid derivative: The (2S,3R)-3-Hydroxyhomotyrosyl is synthesized through enantioselective synthesis methods.
Glycosylation: The amino acid derivative is glycosylated with beta-D-allofuranosyluronic acid under specific conditions to form the glycosylated product.
Coupling with uracil: The glycosylated product is then coupled with uracil to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
化学反応の分析
Types of Reactions
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
科学的研究の応用
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(5’-(((2S,3R)-3-Hydroxytyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
- 1-(5’-(((2S,3R)-3-Hydroxyphenylalaninyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil
Uniqueness
1-(5’-(((2S,3R)-3-Hydroxyhomotyrosyl)amino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific combination of amino acid and sugar derivatives, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
93806-77-0 |
|---|---|
分子式 |
C20H24N4O10 |
分子量 |
480.4 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3R)-2-amino-3-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H24N4O10/c21-12(10(26)7-8-1-3-9(25)4-2-8)17(30)23-13(19(31)32)16-14(28)15(29)18(34-16)24-6-5-11(27)22-20(24)33/h1-6,10,12-16,18,25-26,28-29H,7,21H2,(H,23,30)(H,31,32)(H,22,27,33)/t10-,12-,13+,14+,15-,16?,18-/m1/s1 |
InChIキー |
AVYSGDZBNFZXET-DVZIPJDQSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@H]([C@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O |
正規SMILES |
C1=CC(=CC=C1CC(C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)




